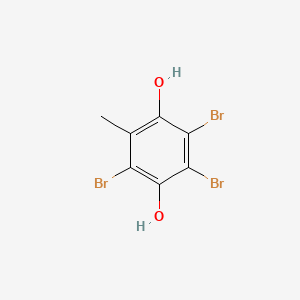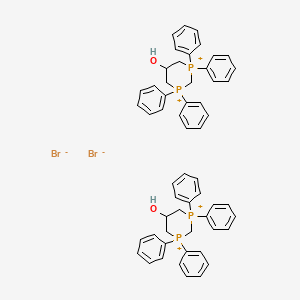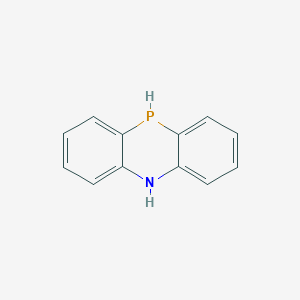
5,10-Dihydrophenazaphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydrophenazaphosphinine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phosphorus atom within its molecular structure, which distinguishes it from other similar compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazaphosphinine typically involves the reaction of catechol with a 1,2-diaminoaryl compound. This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield. The reaction conditions usually involve high temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihydrophenazaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenazine derivatives, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
5,10-Dihydrophenazaphosphinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5,10-Dihydrophenazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, which allows it to participate in redox reactions. This property is particularly useful in biological systems, where it can modulate the activity of enzymes and other proteins involved in redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10-Dihydrophenazine: This compound is structurally similar but lacks the phosphorus atom. It is used in similar applications but has different chemical properties.
5,10-Dihydro-5,10-dimethylphenazine: This compound has additional methyl groups, which alter its reactivity and applications.
Uniqueness
The presence of the phosphorus atom in 5,10-Dihydrophenazaphosphinine makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
64694-37-7 |
|---|---|
Formule moléculaire |
C12H10NP |
Poids moléculaire |
199.19 g/mol |
Nom IUPAC |
5,10-dihydrophenophosphazinine |
InChI |
InChI=1S/C12H10NP/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13-14H |
Clé InChI |
JWZHNMQVMJAKPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


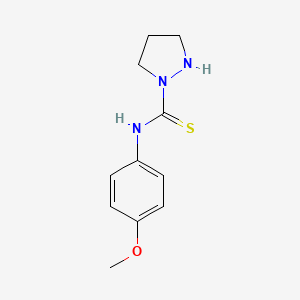
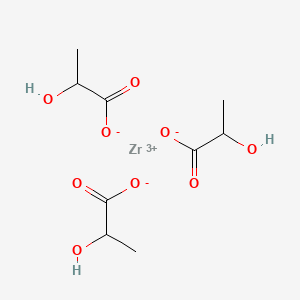

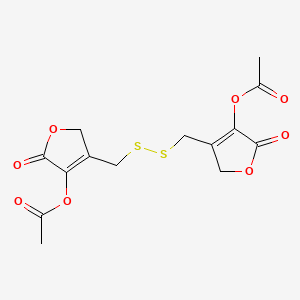
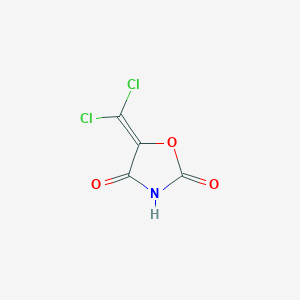

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
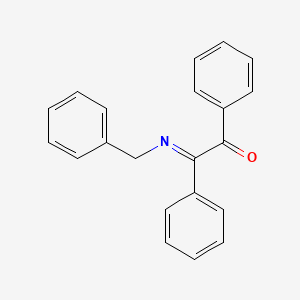
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
